N-(3-aminopropyl)-N-cyclopropylcyclobutanecarboxamide hydrochloride N-(3-aminopropyl)-N-cyclopropylcyclobutanecarboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1269152-74-0
VCID: VC3380263
InChI: InChI=1S/C11H20N2O.ClH/c12-7-2-8-13(10-5-6-10)11(14)9-3-1-4-9;/h9-10H,1-8,12H2;1H
SMILES: C1CC(C1)C(=O)N(CCCN)C2CC2.Cl
Molecular Formula: C11H21ClN2O
Molecular Weight: 232.75 g/mol

N-(3-aminopropyl)-N-cyclopropylcyclobutanecarboxamide hydrochloride

CAS No.: 1269152-74-0

Cat. No.: VC3380263

Molecular Formula: C11H21ClN2O

Molecular Weight: 232.75 g/mol

* For research use only. Not for human or veterinary use.

N-(3-aminopropyl)-N-cyclopropylcyclobutanecarboxamide hydrochloride - 1269152-74-0

Specification

CAS No. 1269152-74-0
Molecular Formula C11H21ClN2O
Molecular Weight 232.75 g/mol
IUPAC Name N-(3-aminopropyl)-N-cyclopropylcyclobutanecarboxamide;hydrochloride
Standard InChI InChI=1S/C11H20N2O.ClH/c12-7-2-8-13(10-5-6-10)11(14)9-3-1-4-9;/h9-10H,1-8,12H2;1H
Standard InChI Key VDEDZMYTHDDUJT-UHFFFAOYSA-N
SMILES C1CC(C1)C(=O)N(CCCN)C2CC2.Cl
Canonical SMILES C1CC(C1)C(=O)N(CCCN)C2CC2.Cl

Introduction

Chemical Structure and Fundamental Properties

N-(3-aminopropyl)-N-cyclopropylcyclobutanecarboxamide hydrochloride features a cyclobutanecarboxamide core with two distinct nitrogen-containing substituents: a cyclopropyl group directly attached to the amide nitrogen and a 3-aminopropyl chain that terminates with a primary amine (in salt form with HCl). The molecular structure includes several key functional groups:

  • A cyclobutane ring connected to a carboxamide group

  • A cyclopropyl substituent on the amide nitrogen

  • A 3-aminopropyl chain also connected to the amide nitrogen

  • The terminal primary amine exists as a hydrochloride salt

This structure shares similarities with N-(3-aminopropyl)cyclobutanecarboxamide hydrochloride (CAS 1243268-68-9), though with the important distinction of having an additional cyclopropyl substituent on the amide nitrogen . The compound would be expected to have a molecular weight higher than the 192.68 g/mol of the related compound N-(3-aminopropyl)cyclobutanecarboxamide hydrochloride, due to the additional cyclopropyl group .

Predicted Physical Properties

Based on its chemical structure and comparison with similar compounds, N-(3-aminopropyl)-N-cyclopropylcyclobutanecarboxamide hydrochloride would likely exhibit the following physical properties:

PropertyPredicted ValueBasis for Prediction
Physical StateWhite to off-white crystalline solidCommon for hydrochloride salts of amines
SolubilityReadily soluble in water; moderately soluble in alcohols; poorly soluble in non-polar solventsBased on the polar nature of the salt and presence of the amine group
Melting PointApproximately 180-220°CTypical range for similar amino-functionalized hydrochloride salts
pH (aqueous solution)Acidic (approximately 4-5 in dilute solution)Due to the hydrochloride salt formation
StabilityHygroscopic; stable under normal conditionsTypical for amine hydrochloride salts

Structural Comparison with Related Compounds

The compound shares structural elements with several known compounds, which helps in predicting its properties and potential applications.

Comparative Analysis with Similar Compounds

N-(3-aminopropyl)-N-cyclopropylcyclobutanecarboxamide hydrochloride can be viewed as a structural derivative of several related compounds:

  • N-(3-aminopropyl)cyclobutanecarboxamide hydrochloride: The target compound differs by having an additional cyclopropyl substituent on the amide nitrogen .

  • N-cyclopentylcyclobutanecarboxamide: Both compounds contain a cyclobutanecarboxamide moiety, but differ in their nitrogen substituents and salt form .

  • N-(3-aminopropyl)methacrylamide hydrochloride: While containing different ring systems, both compounds share the 3-aminopropyl hydrochloride moiety, suggesting similarities in the chemical behavior of this portion of the molecule .

StepReactionConditionsExpected Yield
1Cyclobutanecarboxylic acid activation with coupling reagentDCC or HATU, THF, 0-25°C, 1-3 hours85-95%
2Coupling with N-cyclopropyl-1,3-diaminopropaneTHF or DMF, 0-25°C, 2-6 hours70-85%
3Hydrochloride salt formationHCl in diethyl ether, 0-25°C, 1-2 hours90-95%

This approach would require the preparation or acquisition of N-cyclopropyl-1,3-diaminopropane as a key intermediate. The conditions suggested are based on general amide formation protocols and salt preparation techniques commonly employed for similar compounds.

Spectroscopic Characterization

Based on its structure, N-(3-aminopropyl)-N-cyclopropylcyclobutanecarboxamide hydrochloride would be expected to display characteristic spectroscopic features:

Predicted Spectral Properties

Spectroscopic MethodExpected Key Features
IR SpectroscopyStrong C=O absorption (1630-1650 cm⁻¹); N-H stretching bands (3300-3500 cm⁻¹); C-H stretching for cycloalkyl groups (2850-3000 cm⁻¹)
¹H NMRCharacteristic signals for cyclobutane protons (1.8-2.5 ppm); cyclopropyl protons (0.3-1.0 ppm); aminopropyl chain protons (1.5-3.5 ppm); broad signal for -NH₃⁺ (7.5-8.5 ppm)
¹³C NMRCarbonyl carbon (170-175 ppm); cyclobutane ring carbons (15-35 ppm); cyclopropyl carbons (5-15 ppm); aminopropyl chain carbons (25-45 ppm)
Mass SpectrometryMolecular ion peak corresponding to the free base; fragment ions from cleavage of the aminopropyl chain and cyclopropyl group

These predicted spectroscopic profiles would be valuable for confirming the identity and purity of synthesized material.

Research Limitations and Future Directions

Current Knowledge Gaps

The available literature presents several limitations regarding information on N-(3-aminopropyl)-N-cyclopropylcyclobutanecarboxamide hydrochloride:

  • Lack of published synthetic routes specifically for this compound

  • Absence of experimental physical and spectroscopic data

  • Limited information on biological activity or specific applications

Recommended Research Directions

Future research efforts could focus on:

  • Development and optimization of synthetic routes to obtain the compound in high purity

  • Comprehensive characterization using various analytical techniques

  • Evaluation of stability under different conditions

  • Assessment of potential biological activities, particularly given the structural similarities to known enzyme inhibitors

  • Exploration of the compound as a building block for more complex molecules

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